3-(Methanesulfonylmethyl)oxetan-3-amine
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Overview
Description
3-(Methanesulfonylmethyl)oxetan-3-amine is a chemical compound with the molecular formula C5H11NO3S. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanesulfonylmethyl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intramolecular Williamson ether synthesis, where an appropriate precursor undergoes cyclization to form the oxetane ring . Another method involves the light-mediated Paternò-Büchi [2+2] cycloaddition reaction .
Industrial Production Methods
Industrial production methods for 3-(Methanesulfonylmethyl)oxetan-3-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of ring-opened or ring-expanded products .
Scientific Research Applications
3-(Methanesulfonylmethyl)oxetan-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylmethyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The methanesulfonylmethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methanesulfonylmethyl)oxetan-3-amine include:
3-Oximinooxetane: Used as a precursor for energetic oxetanes.
Oxetan-3-one: A stable oxetane derivative used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of both the oxetane ring and the methanesulfonylmethyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)oxetan-3-amine |
InChI |
InChI=1S/C5H11NO3S/c1-10(7,8)4-5(6)2-9-3-5/h2-4,6H2,1H3 |
InChI Key |
APPMGBJFCMFAIV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)N |
Origin of Product |
United States |
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